molecular formula C10H9FN2O2S B5839086 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole CAS No. 55263-52-0

1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole

Cat. No.: B5839086
CAS No.: 55263-52-0
M. Wt: 240.26 g/mol
InChI Key: BNEISNBFJQBVQH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a fluorobenzene ring, which is further connected to a methyl-imidazole moiety. The presence of the fluorine atom and the sulfonyl group imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Addition Reactions: The imidazole ring can undergo addition reactions with electrophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like sodium borohydride are employed for reduction.

    Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the addition to the imidazole ring.

Major Products Formed

The major products formed from these reactions include substituted derivatives of the original compound, sulfoxides, sulfones, and various addition products depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenylsulfonyl)pyrrolidine
  • 1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol
  • 4-Fluorobenzenesulfonamide

Uniqueness

1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole is unique due to the presence of both the fluorobenzene and imidazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEISNBFJQBVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355629
Record name 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55263-52-0
Record name 1-(4-Fluoro-benzenesulfonyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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